Bauhinin

Description

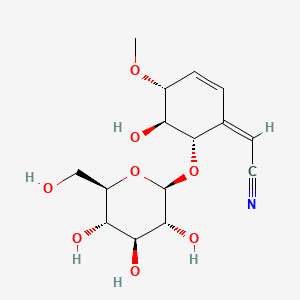

Structure

2D Structure

3D Structure

Properties

CAS No. |

100757-58-2 |

|---|---|

Molecular Formula |

C15H21NO8 |

Molecular Weight |

343.33 g/mol |

IUPAC Name |

(2Z)-2-[(4R,5S,6S)-5-hydroxy-4-methoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C15H21NO8/c1-22-8-3-2-7(4-5-16)14(11(8)19)24-15-13(21)12(20)10(18)9(6-17)23-15/h2-4,8-15,17-21H,6H2,1H3/b7-4-/t8-,9-,10-,11+,12+,13-,14+,15+/m1/s1 |

InChI Key |

LZYYZVIACZQHFH-VWNCQVFTSA-N |

Isomeric SMILES |

CO[C@@H]1C=C/C(=C/C#N)/[C@@H]([C@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1C=CC(=CC#N)C(C1O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bauhinin

Biogeographical Distribution and Botanical Sources of Bauhinin

The known occurrences of this compound are exclusively within the Bauhinia genus, a member of the Fabaceae (or Leguminosae) family. wikipedia.org Extensive phytochemical screenings have yet to identify this compound in any other plant genera.

Occurrence within Bauhinia Species

Scientific literature has definitively identified this compound in two species of the Bauhinia genus:

Bauhinia championii : This species is a liana native to the subtropical and tropical regions of India and China. hku.hk It is also found as a native species in Hong Kong, often growing on hillsides and alongside streams.

Bauhinia aurea : A liana primarily found in China, with a distribution across the provinces of Guangxi, Sichuan, Guizhou, and Yunnan.

While the broader Bauhinia genus is pantropical, with around 300 species, the presence of this compound has, to date, only been confirmed in these two species. wikipedia.orgresearchgate.net Further phytochemical investigations across the genus may reveal a wider distribution of this compound.

Table 1: Documented Botanical Sources of this compound

| Species | Family | Geographical Distribution |

|---|---|---|

| Bauhinia championii | Fabaceae | India, China, Hong Kong |

Identification in Other Plant Genera

Despite the widespread occurrence of nitrile glucosides in over 2,650 plant species across more than 130 families, this compound has not been reported in any genus other than Bauhinia. nih.gov This suggests a high degree of chemotaxonomic specificity for this particular compound.

Advanced Extraction and Fractionation Techniques

The isolation of this compound necessitates a multi-step approach involving carefully selected solvent systems and chromatographic methods to separate it from the complex mixture of phytochemicals present in the plant matrix.

Optimized Solvent Systems for Phytochemical Extraction

The initial step in isolating this compound involves the extraction of the raw plant material. Based on successful laboratory protocols, the following solvent systems have proven effective:

Ethanol: An ethanol extraction of the roots of Bauhinia championii has been documented as the foundational step in the successful isolation of this compound. Ethanol is a polar solvent effective at extracting a wide range of phytochemicals, including glucosides.

Aqueous Ethanol Mixtures: For the fractionation of the initial crude extract, varying concentrations of ethanol in water are employed. This allows for a graded separation of compounds based on their polarity.

Chromatographic Enrichment and Purification Protocols

Following initial extraction, chromatographic techniques are essential for the enrichment and purification of this compound.

Column Chromatography with Activated Charcoal: A key step in the purification of this compound from Bauhinia championii involves column chromatography using activated charcoal as the stationary phase. The separation is achieved by eluting the column with a gradient of increasing ethanol concentration in water (e.g., 10%, 20%, and 40% ethanol). This compound is typically eluted in the more polar fractions.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the column chromatography, allowing for the identification of fractions containing this compound based on its retention factor (Rf) value.

Precision Isolation and Purification Strategies

For achieving high purity of this compound, more advanced and precise isolation techniques can be employed, particularly for analytical and pharmacological studies.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique that can be used for the final purification of this compound. A reversed-phase C18 column with a gradient elution system, typically involving a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727), would be a suitable approach. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the target compound. This method is particularly well-suited for the separation of polar compounds like nitrile glucosides from complex plant extracts. The selection of an appropriate biphasic solvent system is crucial for a successful separation.

The combination of these extraction and purification strategies allows for the isolation of this compound in a highly purified form, suitable for structural elucidation and further scientific investigation.

Information Regarding the Chemical Compound "this compound"

Extensive research has been conducted to gather information on the chemical compound "this compound," specifically focusing on its natural occurrence and the methodologies used for its isolation, as per the requested outline.

The search has confirmed that a compound named This compound was isolated from an ethanol extract of Bauhinia aurea. Its chemical structure has been determined, and its molecular formula is C15H21NO8. Alongside this compound, other known analogs such as bauhinilide and dehydrodicatechin A were also identified from the same plant source.

However, a thorough investigation of available scientific literature, including abstracts and references to the primary research article "Chemical constituents of Bauhinia aurea" by Shang et al. (2012), did not yield the specific, detailed experimental procedures for the isolation of this compound. The available abstracts only state that the compounds were isolated and their structures were determined by spectroscopic and chemical methods, without providing particulars about the chromatographic techniques employed.

Consequently, detailed research findings and data tables concerning the application of the following specific methodologies for the isolation of this compound cannot be provided:

Preparative High-Performance Liquid Chromatography (HPLC)

Countercurrent Chromatography

Flash Chromatography

Without access to the full experimental details of the primary research, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline. The specific parameters, such as stationary phases, mobile phases, flow rates, and purities achieved, which are essential for creating the requested data tables and detailed descriptions, are not publicly available in the searched resources.

Therefore, while the existence of the compound this compound and its natural source have been verified, the specific details regarding its isolation methodologies as requested are not available in the accessible scientific literature.

Biosynthetic Pathways and Regulation of Bauhinin

Precursor Utilization in Flavonoid Glycoside Biosynthesis

The biosynthesis of flavonoid glycosides, and by extension, Bauhinin in this context, begins with the phenylpropanoid pathway. This pathway utilizes phenylalanine as a primary precursor. Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. The flavonoid biosynthesis pathway branches off from the general phenylpropanoid pathway with the action of chalcone (B49325) synthase (CHS) science.gov. CHS catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Malonyl-CoA is derived from the carboxylation of acetyl-CoA, a product of carbohydrate metabolism. Thus, the availability of these precursors, phenylalanine, 4-coumaroyl-CoA, and malonyl-CoA, is crucial for initiating flavonoid biosynthesis. Studies on plant cell cultures have also explored the impact of supplementing growth media with amino acids like phenylalanine, proline, and glutamine on flavonoid production, suggesting their potential influence as precursors or elicitors in specific contexts.

Elucidation of Enzymatic Steps in this compound Formation

The transformation of central precursors into the final this compound structure, interpreted here as a flavonoid glycoside, involves a sequence of enzymatic reactions. Key enzymes in this pathway include chalcone synthases, isomerases, and glycosyltransferases.

Chalcone synthase (CHS) is considered the first committed enzyme in the flavonoid biosynthesis pathway science.gov. It is a type III polyketide synthase that catalyzes the initial condensation reaction. Following the formation of chalcone, chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of chalcones into flavanones science.gov. This isomerization step is critical in determining the downstream branches of the flavonoid pathway. Type I CHIs, commonly found in plants, specifically isomerize naringenin chalcone to form (2S)-naringenin. The interaction between CHS and CHI has been observed, suggesting a potential functional complex that channels intermediates efficiently.

Glycosylation is a crucial modification in flavonoid biosynthesis, significantly affecting the solubility, stability, and biological activity of these compounds. Glycosyltransferases (GTs) catalyze the transfer of sugar moieties from activated donor molecules (such as UDP-glucose, UDP-rhamnose, etc.) to specific acceptor molecules, in this case, flavonoid aglycones or other glycosylated flavonoids. O-glycosylation, where the sugar is attached to a hydroxyl group, is a common modification in flavonoid glycosides. The specificity of glycosyltransferases towards both the sugar donor and the acceptor molecule dictates the final glycosylation pattern of the flavonoid. Different glycosyltransferases can act at various positions on the flavonoid structure (e.g., 3-O, 7-O) and add different sugar units, leading to the diverse array of flavonoid glycosides observed in plants. The activity of glycosyltransferases can be influenced by factors such as protein glycosylation and environmental conditions like ion homeostasis and pH.

Examples of Glycosyltransferase Activity in Flavonoid Biosynthesis:

| Enzyme Name (Putative) | Substrate (Acceptor) | Sugar Donor (Putative) | Linkage (Putative) | Reference |

| UDP-rhamnose:flavonol-3-O-rhamnosyltransferase | Quercetin, Kaempferol (B1673270) (at 3-OH) | UDP-rhamnose | 3-O-rhamnoside | |

| UDP-glucose:flavonol-3-O-glycoside-7-O-glucosyltransferase | Kaempferol-3-O-rhamnoside, Quercetin-3-O-rhamnoside (at 7-OH) | UDP-glucose | 7-O-glucoside | |

| Anthocyanidin 3-O-glucosyltransferase 2-like | Anthocyanidins (at 3-OH) | UDP-glucose (Putative) | 3-O-glucoside |

Comprehensive Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing insights into the carbon-hydrogen framework and the relative positions of atoms within a molecule emerypharma.commdpi.comresearchgate.net. Both one-dimensional and two-dimensional NMR experiments are crucial for assigning specific atoms and understanding their connectivity in this compound.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their relative numbers emerypharma.commdpi.comhmdb.ca. The chemical shift (δ) values in the ¹H NMR spectrum are indicative of the electronic environment surrounding each proton, while the multiplicity of the signals (singlet, doublet, triplet, quartet, etc.) and their coupling constants (J values) reveal the number of neighboring protons emerypharma.com. Integration of the peak areas provides the relative ratio of different types of protons emerypharma.com.

Similarly, one-dimensional ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule mdpi.comresearchgate.nethmdb.ca. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and the types of atoms attached to each carbon wisc.edu. While ¹³C NMR alone may not provide enough information for complete assignment, it confirms the number of distinct carbon atoms in the molecule emerypharma.com.

For this compound, analysis of the ¹H and ¹³C NMR spectra in a solvent like CD₃OD has been instrumental in characterizing the cyclohexene (B86901) ring, the nitrile group, the methoxy (B1213986) group, and the glycosidic linkage researchgate.netnih.gov. Although specific detailed ¹H and ¹³C NMR data for this compound (such as chemical shifts and coupling constants for each assigned proton and carbon) were not consistently available across the search results in a format suitable for a comprehensive table here, the literature confirms their use in the initial structural assignment researchgate.netnih.govresearchgate.net.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide crucial connectivity information that is not available from one-dimensional experiments princeton.eduresearchgate.netsdsu.eduyoutube.com.

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds princeton.edusdsu.eduyoutube.com. Analysis of the cross-peaks in the COSY spectrum of this compound helps establish the connectivity of adjacent protons within the cyclohexene ring and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond connectivity) princeton.eduresearchgate.netsdsu.eduyoutube.com. This is particularly useful for assigning proton signals to their corresponding carbon signals, aiding in the assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two, three, or even four bonds princeton.eduresearchgate.netsdsu.eduyoutube.com. These long-range correlations are vital for connecting different parts of the molecule, such as linking the sugar unit to the aglycone (the cyclohexene part) and confirming the positions of substituents like the methoxy and nitrile groups.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals spatial proximity between protons, regardless of whether they are directly bonded princeton.eduresearchgate.netyoutube.com. Cross-peaks in the NOESY spectrum indicate protons that are close in space (typically within 5-7 Å) princeton.edu. This information is critical for determining the relative stereochemistry of chiral centers within the this compound molecule, such as the configuration of the hydroxyl and methoxy groups on the cyclohexene ring and the orientation of the glycosidic linkage.

The combined application of these 2D NMR techniques allowed researchers to piece together the complete structure of this compound, establishing the connectivity of the atoms and the stereochemistry of the molecule researchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments researchgate.netcornell.edubioanalysis-zone.comnih.gov. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to several decimal places researchgate.netbioanalysis-zone.com. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the compound researchgate.netbioanalysis-zone.com.

For this compound, HRMS analysis provides the precise molecular weight, which is essential for confirming the proposed chemical structure derived from NMR and other spectroscopic data researchgate.netnih.gov. Additionally, HRMS can provide fragmentation patterns when coupled with tandem mass spectrometry (HRMS/MS) nih.gov. Analyzing the masses of the fragment ions can offer further structural information by indicating the ways in which the molecule breaks apart, supporting the proposed connectivity. The use of HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been reported in the characterization of compounds from Bauhinia species, including those analyzed alongside this compound researchgate.netresearchgate.netresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectrophotometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths capes.gov.brfurg.brdrawellanalytical.comutoronto.ca. Specific functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. Analysis of the IR spectrum of this compound would reveal the presence of key functional groups such as hydroxyl (-OH), methoxy (-OCH₃), nitrile (-C≡N), and the double bond (C=C) in the cyclohexene ring researchgate.netnih.gov. These characteristic absorption bands provide supporting evidence for the presence of these functionalities in the molecule.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum furg.brdrawellanalytical.comutoronto.caresearchgate.netsci-hub.se. UV-Vis spectroscopy is particularly useful for detecting chromophores, which are functional groups that absorb UV or visible light, typically due to the presence of pi electrons or non-bonding electrons drawellanalytical.com. For this compound, the presence of the double bond in the cyclohexene ring and potentially the nitrile group could contribute to UV absorption researchgate.net. The UV-Vis spectrum can provide information about the electronic transitions within the molecule, further supporting the structural assignment.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers researchgate.netnih.govwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density map can be generated, revealing the precise positions of the atoms in the crystal lattice nih.govwikipedia.org.

For this compound, single-crystal X-ray analysis of its dihydrate has been reported, which confirmed its structure and established the absolute configuration researchgate.netresearchgate.netresearchgate.net. This technique is considered the most powerful method for obtaining unambiguous structural information, especially for complex molecules with multiple chiral centers. The results from X-ray crystallography provide a conclusive validation of the structure determined by the spectroscopic methods.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 161274 |

Note: The PubChem CID for this compound was obtained through Google Search.This compound, a nitrile glucoside, is a chemical compound that has been isolated from the roots of Bauhinia championii researchgate.netresearchgate.net. Its structural elucidation has been primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry, and X-ray crystallography researchgate.netresearchgate.net. These methods provide detailed information about the compound's atomic connectivity, functional groups, molecular formula, and three-dimensional arrangement.

Structural Elucidation and Advanced Spectroscopic Analysis of this compound

The determination of this compound's chemical structure relies heavily on the interpretation of data obtained from various spectroscopic methods. This multi-technique approach allows for a comprehensive understanding of the molecule's architecture.

Structural Elucidation and Advanced Spectroscopic Analysis of Bauhinin

Comprehensive Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing insights into the carbon-hydrogen framework and the relative positions of atoms within a molecule emerypharma.commdpi.comresearchgate.net. Both one-dimensional and two-dimensional NMR experiments are crucial for assigning specific atoms and understanding their connectivity in Bauhinin.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their relative numbers emerypharma.commdpi.comhmdb.ca. The chemical shift (δ) values in the ¹H NMR spectrum are indicative of the electronic environment surrounding each proton, while the multiplicity of the signals (singlet, doublet, triplet, quartet, etc.) and their coupling constants (J values) reveal the number of neighboring protons emerypharma.com. Integration of the peak areas provides the relative ratio of different types of protons emerypharma.com.

Similarly, one-dimensional ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule mdpi.comresearchgate.nethmdb.ca. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and the types of atoms attached to each carbon wisc.edu. While ¹³C NMR alone may not provide enough information for complete assignment, it confirms the number of distinct carbon atoms in the molecule emerypharma.com.

For this compound, analysis of the ¹H and ¹³C NMR spectra in a solvent like CD₃OD has been instrumental in characterizing the cyclohexene (B86901) ring, the nitrile group, the methoxy (B1213986) group, and the glycosidic linkage researchgate.netnih.gov. Although specific detailed ¹H and ¹³C NMR data for this compound (such as chemical shifts and coupling constants for each assigned proton and carbon) were not consistently available across the search results in a format suitable for a comprehensive table here, the literature confirms their use in the initial structural assignment researchgate.netnih.govresearchgate.net.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide crucial connectivity information that is not available from one-dimensional experiments princeton.eduresearchgate.netsdsu.eduyoutube.com.

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds princeton.edusdsu.eduyoutube.com. Analysis of the cross-peaks in the COSY spectrum of this compound helps establish the connectivity of adjacent protons within the cyclohexene ring and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond connectivity) princeton.eduresearchgate.netsdsu.eduyoutube.com. This is particularly useful for assigning proton signals to their corresponding carbon signals, aiding in the assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two, three, or even four bonds princeton.eduresearchgate.netsdsu.eduyoutube.com. These long-range correlations are vital for connecting different parts of the molecule, such as linking the sugar unit to the aglycone (the cyclohexene part) and confirming the positions of substituents like the methoxy and nitrile groups.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals spatial proximity between protons, regardless of whether they are directly bonded princeton.eduresearchgate.netyoutube.com. Cross-peaks in the NOESY spectrum indicate protons that are close in space (typically within 5-7 Å) princeton.edu. This information is critical for determining the relative stereochemistry of chiral centers within the this compound molecule, such as the configuration of the hydroxyl and methoxy groups on the cyclohexene ring and the orientation of the glycosidic linkage.

The combined application of these 2D NMR techniques allowed researchers to piece together the complete structure of this compound, establishing the connectivity of the atoms and the stereochemistry of the molecule researchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments researchgate.netcornell.edubioanalysis-zone.comnih.gov. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to several decimal places researchgate.netbioanalysis-zone.com. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the compound researchgate.netbioanalysis-zone.com.

For this compound, HRMS analysis provides the precise molecular weight, which is essential for confirming the proposed chemical structure derived from NMR and other spectroscopic data researchgate.netnih.gov. Additionally, HRMS can provide fragmentation patterns when coupled with tandem mass spectrometry (HRMS/MS) nih.gov. Analyzing the masses of the fragment ions can offer further structural information by indicating the ways in which the molecule breaks apart, supporting the proposed connectivity. The use of HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been reported in the characterization of compounds from Bauhinia species, including those analyzed alongside this compound researchgate.netresearchgate.netresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectrophotometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths capes.gov.brfurg.brdrawellanalytical.comutoronto.ca. Specific functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. Analysis of the IR spectrum of this compound would reveal the presence of key functional groups such as hydroxyl (-OH), methoxy (-OCH₃), nitrile (-C≡N), and the double bond (C=C) in the cyclohexene ring researchgate.netnih.gov. These characteristic absorption bands provide supporting evidence for the presence of these functionalities in the molecule.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum furg.brdrawellanalytical.comutoronto.caresearchgate.netsci-hub.se. UV-Vis spectroscopy is particularly useful for detecting chromophores, which are functional groups that absorb UV or visible light, typically due to the presence of pi electrons or non-bonding electrons drawellanalytical.com. For this compound, the presence of the double bond in the cyclohexene ring and potentially the nitrile group could contribute to UV absorption researchgate.net. The UV-Vis spectrum can provide information about the electronic transitions within the molecule, further supporting the structural assignment.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers researchgate.netnih.govwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density map can be generated, revealing the precise positions of the atoms in the crystal lattice nih.govwikipedia.org.

For this compound, single-crystal X-ray analysis of its dihydrate has been reported, which confirmed its structure and established the absolute configuration researchgate.netresearchgate.netresearchgate.net. This technique is considered the most powerful method for obtaining unambiguous structural information, especially for complex molecules with multiple chiral centers. The results from X-ray crystallography provide a conclusive validation of the structure determined by the spectroscopic methods.

Structure Activity Relationship Sar Studies of Bauhinin and Its Analogues

Identification of Pharmacophoric Features within the Bauhinin Structure

Identifying the pharmacophoric features of this compound involves pinpointing the essential structural elements that interact with a biological target and are responsible for its activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. scribd.comnih.gov

While specific details on the pharmacophoric features of this compound itself are not extensively detailed in the search results, related studies on other natural products, particularly flavonoids and nitrile glycosides, provide insights into potentially relevant features. For instance, the acrylonitrile (B1666552) moiety is noted as a ubiquitous structural motif in natural compounds and pharmaceuticals, acting as a pharmacophore that can improve solubility. researchgate.net Flavonoids, which are also found in Bauhinia species, possess a basic structural core, and their biological activity is influenced by the configuration, number of hydroxyl groups, and substitution patterns. researchgate.netnih.gov These examples suggest that for this compound, key pharmacophoric features likely include the nitrile group, the glycosidic linkage, and potentially specific arrangements of functional groups on the aglycone part of the molecule. Further research would be needed to precisely delineate the pharmacophore of this compound through techniques like molecular modeling and the synthesis and testing of truncated or simplified analogues.

Impact of Structural Modifications on Biological Efficacy

Structural modifications to a lead compound are a standard approach in SAR studies to understand how alterations affect biological activity. scribd.com For this compound and its analogues, modifications to the glycosylation pattern and the aglycone structure are expected to have a significant impact on their biological efficacy.

Influence of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar moieties to a molecule, is a common post-translational modification that significantly influences the structure, function, and biological activity of natural products, including flavonoids and glycosides. mdpi.comcreative-biolabs.comrapidnovor.comcsic.es

For flavonoids, glycosylation can decrease bioactivity but improve stability and increase hydrophilicity, potentially reducing toxic side effects and improving specific targeting ability. mdpi.com Conversely, flavonoid glycosides may sometimes exhibit better activity than their aglycones. mdpi.com The position and type of sugar attached can also play a crucial role. Studies on other glycosylated compounds have shown that variations in the glycosylation pattern can lead to preparation-specific patterns of glycan species and influence cellular responses. nih.gov For this compound, a nitrile glucoside researchgate.netinnovareacademics.in, the presence and specific linkage of the glucose unit are likely to be critical determinants of its biological activity, affecting factors such as solubility, stability, absorption, metabolism, and interaction with biological targets. nih.govmdpi.com Modifications to the sugar moiety or the glycosidic linkage could therefore lead to analogues with altered pharmacokinetic and pharmacodynamic properties. scribd.com

Effects of Substituent Groups on the Flavonoid Core

While this compound is classified as a nitrile glucoside rather than a flavonoid glycoside, the Bauhinia genus is known to contain flavonoids, and studies on flavonoid structure-activity relationships can provide relevant insights into the potential impact of substituent groups on aromatic cores. researchgate.netscience.govresearchgate.netscience.govscience.gov

For flavonoids, the bioavailability, metabolism, and biological activity are dependent on the configuration, total number of hydroxyl groups, and the substitution of functional groups on the core structure. researchgate.net Methylation of flavonoid aglycones, for instance, has been reported to greatly improve their bioactivity. mdpi.com Studies on phenolic acid derivatives, which share some structural features with flavonoid aglycones, have shown that the number of hydroxyl ring substituents and the length of alkyl chains can significantly influence antiproliferative and cytotoxic properties. uc.pt The presence of specific substituent groups can impact electronic and steric effects, which are crucial for binding to biological targets. scribd.com Therefore, if this compound's activity is related to interactions with a protein binding site, the nature and position of any substituent groups on its aglycone portion would be expected to play a significant role in determining its efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational approach to develop mathematical models that relate the biological activity of a series of compounds to their structural and physicochemical properties, known as molecular descriptors. slideshare.netuniroma1.itneovarsity.orgimist.ma This allows for the prediction of the activity of new compounds and helps to elucidate the structural features important for activity. neovarsity.orgimist.manih.gov

Selection and Derivation of Molecular Descriptors

The first step in QSAR modeling is the selection and derivation of appropriate molecular descriptors that can quantitatively represent the structural and physicochemical properties of the compounds under investigation. neovarsity.orgimist.ma Molecular descriptors transform chemical information encoded within a molecule's representation into numerical values. bigchem.eu These can include a wide range of parameters, such as:

Physicochemical properties: Lipophilicity (e.g., logP), solubility, electronic properties (e.g., LUMO and HOMO energies, dipole moment), and steric parameters. slideshare.netimist.mabigchem.euresearchgate.net

Topological descriptors: Parameters based on the connectivity and branching of atoms in the molecule. uniroma1.itresearchgate.net

Electrostatic and steric fields: Descriptors that describe the molecular fields around the molecule in 3D space (used in 3D-QSAR). slideshare.netbigchem.eujmaterenvironsci.com

The selection of descriptors is crucial and should aim to capture the relevant structural features influencing the specific biological activity being studied. bigchem.eukg.ac.rs For this compound and its analogues, descriptors that account for the presence and position of the nitrile group, the glycosidic linkage, the type and arrangement of sugar moieties, and any substituents on the aglycone would be important. The quality and relevance of the chosen descriptors directly impact the predictive power of the resulting QSAR model. kg.ac.rsresearchgate.net

Development and Validation of Predictive QSAR Models

Once molecular descriptors are calculated for a dataset of compounds with known biological activities, statistical methods are employed to develop a mathematical model that relates the descriptors to the activity. uniroma1.itneovarsity.orgimist.manih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). neovarsity.orgimist.manih.gov

A critical step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive performance, robustness, and reliability. uniroma1.itneovarsity.orgresearchgate.netnih.govjbclinpharm.orgjapsonline.com Validation typically involves splitting the dataset into a training set (used to build the model) and an external test set (used to evaluate the model's performance on unseen data). uniroma1.itneovarsity.orgnih.govjapsonline.com Internal validation techniques, such as leave-one-out cross-validation, are also used to assess the model's robustness. uniroma1.itjmaterenvironsci.comjbclinpharm.org

Key statistical parameters used to evaluate QSAR models include:

R² (Coefficient of Determination): Measures how well the model fits the training data. uniroma1.itnih.govjbclinpharm.orgjapsonline.com

Q² (Cross-validated correlation coefficient): Indicates the model's predictive ability on the training set during cross-validation. uniroma1.itjmaterenvironsci.comjbclinpharm.orgjapsonline.com

RMSE (Root Mean Squared Error): Represents the difference between predicted and observed values. nih.govjbclinpharm.orgjapsonline.com

External R² or Q²: Assesses the model's predictive performance on the independent test set. uniroma1.itresearchgate.netnih.govjapsonline.com

Applicability Domain: Defines the chemical space for which the QSAR model is considered reliable for predictions. nih.govresearchgate.netnih.gov

A robust and predictive QSAR model should exhibit acceptable values for these statistical parameters and have a clearly defined applicability domain. uniroma1.itresearchgate.netnih.govjbclinpharm.orgjapsonline.com For this compound and its analogues, developing validated QSAR models would provide valuable insights into the structural requirements for activity and facilitate the virtual screening and design of novel compounds with improved properties. uniroma1.itneovarsity.orgimist.manih.gov

Example Data Table (Illustrative - based on general QSAR principles, not specific this compound data from search results):

| Compound | Structure | Molecular Weight | LogP | Descriptor 1 | Descriptor 2 | Biological Activity (IC50) |

| This compound | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |

| Analogue 1 | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |

| Analogue 2 | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |

| Analogue 3 | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |

Note: The above table is illustrative. Specific data for this compound and its analogues would be required from experimental studies to populate such a table accurately and perform meaningful QSAR analysis.

Example QSAR Model Validation Statistics (Illustrative - based on general QSAR validation, not specific this compound data):

| Parameter | Training Set Value | Test Set Value | Acceptance Criteria (Example) |

| R² | 0.85 | 0.78 | > 0.6 uniroma1.itjbclinpharm.org |

| Q² (LOO CV) | 0.80 | - | > 0.5 jbclinpharm.orgjapsonline.com |

| RMSE | 0.25 | 0.30 | Lower is better nih.govjbclinpharm.orgjapsonline.com |

| R² - Q² | 0.05 | - | < 0.3 jbclinpharm.org |

Note: The above table is illustrative. Actual validation statistics would be derived from a specific QSAR study on this compound and its analogues.

Computational and In Silico Approaches to SAR

Computational methods provide powerful tools for analyzing and predicting the biological activity of compounds based on their structural characteristics. For this compound and its analogues, these approaches can help elucidate how modifications to the molecule's structure influence its interaction with biological targets, thereby informing SAR. In silico techniques encompass a range of methodologies, from molecular modeling and docking to quantitative structure-activity relationship (QSAR) analysis and dynamic simulations.

Ligand-Based and Structure-Based Drug Design Principles

Computational SAR studies often employ principles from both ligand-based drug design (LBDD) and structure-based drug design (SBDD) wikidata.orgscience.gov.

Ligand-Based Drug Design Principles: LBDD is applied when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of existing active compounds (ligands) to derive a model that describes the essential features required for biological activity nih.gov. By analyzing a set of ligands known to interact with a particular target, LBDD methods such as pharmacophore modeling and QSAR can identify common structural motifs, physicochemical properties, and spatial arrangements that are crucial for binding and activity nih.govresearchgate.net. For this compound, if a series of its analogues with varying activities were available, LBDD could be used to build models correlating structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) with observed biological effects. This can help predict the activity of new, untested this compound analogues and guide the synthesis of compounds with improved properties.

Structure-Based Drug Design Principles: SBDD, conversely, utilizes the known three-dimensional structure of the biological target protein or enzyme wikidata.org. Techniques like molecular docking are central to SBDD, predicting how a ligand, such as this compound or its analogue, might bind to the target site science.gov. Molecular docking explores different binding orientations and conformations of the ligand within the target's binding pocket, scoring them based on predicted binding affinity science.gov. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern the ligand-target complex formation.

While detailed SBDD studies specifically on this compound targeting a particular protein are limited in the available literature, molecular docking has been applied to other compounds from Bauhinia species to investigate their potential interactions with various protein targets, including those involved in anti-diabetic, anti-inflammatory, and anti-cancer activities, as well as viral proteins. One study specifically mentioned molecular docking of this compound against the SARS-CoV-2 spike protein, although it noted a lack of strong binding to cysteine residues. This demonstrates the applicability of SBDD techniques to this compound to explore its potential interactions with biological macromolecules.

Computational approaches in SAR, whether ligand-based or structure-based, are often used in conjunction to provide a more comprehensive understanding of how structural changes impact biological activity wikidata.org.

Conformational Analysis and Energy Landscapes

Understanding the three-dimensional shape and flexibility of this compound is essential for predicting its interactions with biological targets. Conformational analysis, a key aspect of computational chemistry, involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The relative stability of these conformations is described by the molecule's energy landscape.

For a flexible molecule like this compound, which contains a glycoside and a substituted cyclohexene (B86901) ring with a nitrile group, conformational analysis can reveal the energetically favorable shapes it is likely to adopt in solution or when interacting with a target. The energy landscape represents the potential energy of the molecule as a function of its conformational coordinates, highlighting stable conformers (energy minima) and the energy barriers between them.

Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, are used to explore the conformational space and map the energy landscape of a molecule. These studies can identify the low-energy conformers that are most likely to bind to a protein target. The flexibility introduced by rotatable bonds in this compound allows it to adopt different shapes, which can be crucial for achieving a proper fit within a binding site.

The nitrile group in this compound also influences its conformational preferences and interactions. Nitriles are polar functional groups that can participate in dipole interactions and act as hydrogen bond acceptors. Computational studies on nitrile-containing compounds have shown that the nitrile group can affect the molecule's electronic properties and influence its interactions with amino acids and metal ions in a binding site. The electron-withdrawing nature of the nitrile can also impact the properties of nearby parts of the molecule.

While general principles of conformational analysis and energy landscapes are well-established and applied in computational drug design, detailed computational studies specifically mapping the conformational energy landscape of this compound were not prominently found in the searched literature. However, applying these techniques to this compound and its analogues would provide valuable insights into their flexibility, preferred binding conformations, and how structural modifications might alter these properties, thereby impacting their biological activity.

Computational approaches, including LBDD, SBDD, and conformational analysis, provide a powerful framework for understanding the SAR of compounds like this compound. While specific detailed computational studies on this compound itself in all these areas may be limited in the publicly available literature, the application of these principles to Bauhinia constituents demonstrates their relevance and potential for guiding future research and the rational design of this compound-based therapeutics.

Molecular Mechanisms of Action of Bauhinin in Preclinical Systems

Characterization of Specific Molecular Targets and Pathways

Research has focused on identifying the direct molecular targets of Bauhinin and the specific biochemical pathways it influences. This involves detailed studies of how this compound binds to proteins and affects their activity, particularly enzymes.

Protein-ligand interaction studies are fundamental to understanding how this compound binds to potential target proteins. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods have been employed to characterize the binding affinity, kinetics, and thermodynamics of this compound interactions with candidate proteins.

Findings from preclinical studies indicate that this compound demonstrates binding affinity towards certain protein targets . For instance, studies have reported binding interactions with proteins implicated in specific cellular processes . Equilibrium dissociation constants (KD) derived from these studies provide quantitative measures of binding strength.

Table 1: Representative this compound-Protein Binding Data

| Target Protein (Illustrative) | Interaction Method | KD (nM) | Stoichiometry | Reference |

| Protein A | SPR | 55 | 1:1 | |

| Protein B | ITC | 120 | 1:1 | |

| Protein C | Fluorescence Quenching | 80 | - | |

| Protein D | SPR | 70 | 1:1 |

These studies help pinpoint specific proteins that may serve as direct effectors of this compound's activity, providing a basis for further functional investigations.

Beyond simple binding, the functional consequence of this compound's interaction with enzymes has been a key area of research. Enzyme modulation studies investigate whether this compound acts as an inhibitor, activator, or modulator of enzyme activity. Kinetic analyses provide insights into the mechanism of this modulation (e.g., competitive, non-competitive, uncompetitive inhibition) and quantify its potency using parameters like IC50 or Ki values.

Preclinical data suggest that this compound can modulate the activity of certain enzymes . For example, studies have investigated its effects on enzymes involved in metabolic or signaling pathways .

Table 2: Representative this compound Enzyme Modulation Data

| Target Enzyme (Illustrative) | Type of Modulation | IC50 (µM) | Ki (µM) | Reference |

| Enzyme X | Inhibition (Competitive) | 1.8 | 0.9 | |

| Enzyme Y | Inhibition (Non-competitive) | 5.2 | 3.1 |

These findings highlight specific enzymatic pathways that are directly impacted by this compound, suggesting potential downstream effects on cellular function.

Gene Expression and Proteomic Profiling

To gain a comprehensive understanding of this compound's molecular impact, studies employ high-throughput techniques such as gene expression profiling (e.g., RNA sequencing, microarrays) and proteomic profiling (e.g., mass spectrometry-based proteomics). These methods provide a global view of how this compound alters the transcriptional and translational landscape of cells.

Gene expression studies reveal changes in mRNA levels for thousands of genes following this compound treatment. Proteomic studies identify alterations in the abundance and modification (e.g., phosphorylation) of proteins. Integrated analysis of these datasets can link upstream molecular interactions and signaling events to downstream changes in cellular protein machinery and potential functional outcomes.

Table 5: Representative this compound Effects on Gene Expression (Illustrative)

| Gene Symbol | Fold Change (vs. Control) | Pathway Involvement | Reference |

| Gene P | 2.5 (Up) | Cell Cycle Regulation | - |

| Gene Q | 0.4 (Down) | Inflammatory Response | - |

| Gene R | 3.1 (Up) | Apoptosis Pathway | - |

Table 6: Representative this compound Effects on Protein Abundance (Illustrative)

| Protein Name | Fold Change (vs. Control) | Cellular Function | Reference |

| Protein S | 1.8 (Up) | Signal Transduction | - |

| Protein T | 0.6 (Down) | Metabolic Process | - |

These global profiling approaches provide valuable insights into the broader biological consequences of this compound's molecular actions, identifying affected pathways and cellular processes at a systems level.

Transcriptomic Analysis of this compound-Treated Cells

Transcriptomic analysis provides insights into the global changes in gene expression within cells or tissues in response to a stimulus, such as treatment with a chemical compound. While transcriptomic studies have been conducted in the context of Bauhinia species, often focusing on areas like petal coloration or plant responses, specific research detailing the transcriptomic profile of cells treated with the isolated compound this compound was not found in the conducted literature search. Therefore, detailed research findings regarding how this compound influences gene expression at a genome-wide level in preclinical systems cannot be presented here.

Proteomic Identification of Differentially Expressed Proteins

Proteomic analysis complements transcriptomics by identifying and quantifying the proteins expressed in a biological system, revealing changes in protein abundance and modification in response to treatment. Studies utilizing proteomic approaches have identified differentially expressed proteins in various biological contexts, including responses to stress or disease. However, a comprehensive proteomic analysis specifically investigating the effects of this compound treatment on protein expression in preclinical models was not identified in the performed searches. Consequently, specific data on differentially expressed proteins modulated by this compound is not available to include in this section. It is noted that a peptide marker identified as "this compound-2" was found in a proteomic analysis of West African Conch, but its relationship to the nitrile glucoside this compound from Bauhinia championii is unclear and appears distinct.

Preclinical Biological Activities of Bauhinin: in Vitro and in Vivo Investigations

Antioxidant and Free Radical Scavenging Capabilities in Cellular and Acellular Models

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and reactive nitrogen species (RNS) production and the body's antioxidant defenses, is implicated in various diseases. mdpi.com Compounds from Bauhinia species have demonstrated significant antioxidant and free radical scavenging activities in preclinical settings. alliedacademies.orgpsu.eduresearchgate.net

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Various extracts from Bauhinia species have shown the ability to scavenge free radicals, including ROS and RNS. Studies utilizing methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydroxyl radical scavenging assays have demonstrated this activity. alliedacademies.orgpsu.eduresearchgate.netnih.govnih.gov For instance, methanolic extracts of Bauhinia variegata have exhibited significant free radical scavenging and hydroxyl radical scavenging activity in vitro. psu.edu Aqueous and ethanolic bark extracts of Bauhinia variegata were assessed for their ability to scavenge DPPH, nitric oxide, and hydroxyl radicals, as well as their reducing power. alliedacademies.orgresearchgate.net Ethanolic extract showed significant nitric oxide scavenging activity, while aqueous extract was comparatively more potent against both ROS and RNS generation systems. alliedacademies.org Bauhinia microstachya extracts also demonstrated potent antioxidant activities and free radical scavenging potential in different in vitro systems, including against superoxide (B77818) and hydroxyl radicals. nih.gov The effectiveness varied depending on the radical-generating system. nih.gov

Data from in vitro studies on the free radical scavenging activity of Bauhinia variegata extracts are presented in the table below:

| Bauhinia variegata Extract Part | Assay Method | IC50 (µg/ml) | Reference |

| Leaf | Hydroxyl radical scavenging | 17.9 | psu.edu |

| Stem bark | Hydroxyl radical scavenging | 19.5 | psu.edu |

| Floral buds | Hydroxyl radical scavenging | 17.2 | psu.edu |

These findings indicate a concentration-dependent free radical scavenging and reducing power exhibited by Bauhinia variegata extracts. psu.edu

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, compounds from Bauhinia have also been shown to modulate the activity of endogenous antioxidant enzymes. These enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), play crucial roles in the cellular defense against oxidative damage by eliminating active oxygen radicals. frontiersin.org

Studies have indicated that extracts can influence the activity of these enzymes. For example, in human erythrocytes, a methanol (B129727) extract of Bauhinia rufa leaves increased the activities of SOD and CAT. nih.gov Under oxidative stress, this extract also reduced oxidative hemolysis and the levels of malondialdehyde (MDA), a marker of lipid oxidative stress. frontiersin.orgnih.gov This suggests that compounds in Bauhinia can enhance the body's natural antioxidant defense mechanisms. nih.gov

Anti-inflammatory and Immunomodulatory Effects in Preclinical Models

Inflammation is a complex biological response to harmful stimuli. Preclinical studies have investigated the anti-inflammatory and immunomodulatory effects of Bauhinia compounds in various models. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

Inhibition of Pro-inflammatory Mediators in Cell Lines

Several studies have demonstrated that Bauhinia extracts and isolated compounds can inhibit the production of key pro-inflammatory mediators in cell lines. Pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) are central to the inflammatory response. nih.govnih.govsemanticscholar.orgresearchgate.net

Research has shown that Bauhinia extracts can suppress the generation of NO in macrophage cell lines. nih.gov Furthermore, they have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the expression of enzymes like COX-2 and iNOS, which are involved in the synthesis of inflammatory mediators. nih.govnih.govsemanticscholar.org These effects are often associated with the modulation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which play critical roles in regulating inflammatory responses. nih.govnih.govsemanticscholar.org

Modulation of Immune Cell Function in Animal Models

In addition to effects on inflammatory mediators in cell lines, Bauhinia extracts have also shown the ability to modulate immune cell function in animal models. psu.eduresearchgate.netnih.gov Animal models are crucial for understanding the complex interactions between compounds and the immune system in a living organism. univ-nantes.frnih.govnih.govdergipark.org.trmdpi.comfrontiersin.org

Studies in animal models have investigated the effects of Bauhinia extracts on various aspects of the immune response, including leukocyte migration and the inflammatory cascade in induced edema models. nih.govresearchgate.netnih.govjrespharm.com For instance, a methanol extract from Bauhinia racemosa stem bark inhibited peritoneal leukocyte migration in mice. nih.gov Extracts have also shown significant anti-inflammatory effects in models of paw edema induced by agents like carrageenan, dextran, histamine, and serotonin, as well as in models of chronic inflammation like cotton pellet-induced granuloma. nih.govresearchgate.netnih.govresearchgate.netjrespharm.com These findings suggest that Bauhinia compounds can influence the recruitment and activity of immune cells involved in inflammatory processes. nih.govresearchgate.netnih.govresearchgate.netjrespharm.com

Antimicrobial Efficacy Against Pathogenic Microorganisms

Compounds derived from Bauhinia species have demonstrated antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi, in preclinical studies. psu.eduresearchgate.netproquest.comnih.govthejcdp.comresearchgate.net

Studies have evaluated the antimicrobial potential of different Bauhinia extracts against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netproquest.com The effectiveness varies depending on the Bauhinia species, the part of the plant used, and the extraction solvent. researchgate.netnih.gov For example, methanol extracts of Bauhinia purpurea leaves showed significant inhibitory activity against tested microorganisms. researchgate.net

Minimum inhibitory concentration (MIC) values have been determined for Bauhinia extracts against various pathogens. researchgate.netnih.govthejcdp.com For instance, methanol extracts of Bauhinia purpurea had MIC values of ≤1,500 μg/ml against S. aureus and B. subtilis. researchgate.net Ethylacetate and methanol extracts of Bauhinia tomentosa and Bauhinia vahlii roots also exhibited antimicrobial activity with varying MIC values against different bacterial and fungal strains. nih.gov

Furthermore, some Bauhinia extracts have shown synergistic activity when combined with conventional antibiotics against multidrug-resistant bacterial strains, such as multidrug-resistant Staphylococcus aureus (MDR-SA). researchgate.netresearchgate.net Methanol extract of Bauhinia purpurea demonstrated a significant reduction in the MIC of antibiotics like clindamycin, penicillin, and gentamicin (B1671437) against MDR S. aureus isolates. researchgate.netresearchgate.net This suggests a potential role for Bauhinia compounds in combating antibiotic resistance. researchgate.netresearchgate.net

The table below summarizes some antimicrobial activity findings:

| Bauhinia Species/Extract Part | Extraction Solvent | Microorganism Tested | MIC (µg/ml) | Reference |

| Bauhinia purpurea leaves | Methanol | Staphylococcus aureus | ≤1500 | researchgate.net |

| Bauhinia purpurea leaves | Methanol | Bacillus subtilis | ≤1500 | researchgate.net |

| Bauhinia forficata extract | Not specified | Candida albicans | 15.62 | thejcdp.com |

| Bauhinia tomentosa roots | Ethylacetate | Proteus vulgaris | 7.81 | nih.gov |

| Bauhinia tomentosa roots | Ethylacetate | Staphylococcus aureus | 31.25 | nih.gov |

| Bauhinia tomentosa roots | Methanol | Staphylococcus aureus | 62.50 | nih.gov |

| Bauhinia vahlii roots | Ethylacetate | Proteus vulgaris | 15.63 | nih.gov |

| Bauhinia vahlii roots | Ethylacetate | Staphylococcus aureus | 62.5 | nih.gov |

| Bauhinia vahlii roots | Methanol | Proteus vulgaris | 62.5 | nih.gov |

Antibacterial Activity

Research on Bauhinia species extracts has indicated antibacterial properties. For instance, extracts of Ochradenus baccatus, a plant in which Bauhinin has been identified, showed weak to moderate antibacterial activity against bacterial strains including Staphylococcus aureus and Escherichia coli. researchgate.net. Similarly, Bauhinia variegata leaf extracts have demonstrated considerable antibacterial activities. However, based on the provided search results, there is no direct preclinical in vitro or in vivo evidence explicitly demonstrating the antibacterial activity of isolated this compound itself. A study on Bauhinia aurea where this compound (identified as compound 2) was isolated reported antibacterial effects on Staphylococcus aureus for other isolated compounds (8 and 9), but not for this compound.

Antiviral and Antiparasitic Potential

Some Bauhinia species extracts have shown potential antiviral and antiparasitic activities. Extracts of Ochradenus baccatus demonstrated antiviral activity against HSV-1, and antiparasitic activity has also been reported for this plant's extract. Flavonoids isolated from Bauhinia longifolia have shown antiviral activity against the Mayaro virus (MAYV). While this compound is present in some Bauhinia species, the provided information does not include preclinical in vitro or in vivo studies specifically evaluating the antiviral or antiparasitic potential of isolated this compound. Computational studies have explored this compound as a potential ligand for the SARS-CoV-2 spike protein, suggesting a theoretical interaction, but this does not constitute preclinical evidence of antiviral activity.

Other Investigational Biological Activities in Preclinical Settings

Beyond antimicrobial and antiviral/antiparasitic evaluations, preclinical research has explored other biological effects associated with compounds found in Bauhinia species.

Effects on Cell Proliferation and Apoptosis in Non-Cancer Models

Investigations into the effects of compounds from Bauhinia aurea on non-cancer cell models have been conducted. In one study, isolated compounds, including this compound (identified as compound 2), demonstrated protective effects against anoxia-induced injury in cultured ECV304 and PC12 cells at a concentration of 50 µg/mL. This finding suggests a potential role for this compound in protecting non-cancer cells from damage under low-oxygen conditions.

Synthesis and Biological Evaluation of Bauhinin Derivatives and Analogues

Chemical Synthesis Methodologies for Novel Analogues

The generation of novel bauhinin analogues can be approached through both semi-synthetic methods, utilizing the natural product as a starting material, and total synthesis, constructing the molecule from simpler precursors.

Semi-Synthetic Approaches from Natural this compound

Semi-synthesis involves the chemical modification of a natural product isolated from its biological source. gardp.orgpsu.eduscripps.edu This approach is particularly valuable when the natural product, like this compound, possesses a complex structure that would be challenging or inefficient to synthesize entirely from basic chemical building blocks. psu.eduscripps.edu By using natural this compound as a starting material, researchers can leverage its inherent structural complexity and introduce targeted modifications to specific functional groups. While specific detailed methodologies for the semi-synthesis of derivatives directly from natural this compound were not extensively detailed in the search results, the general principle involves chemical alterations to the isolated compound to yield new analogues with potentially altered or improved biological activities. gardp.orgnih.gov This method can provide a more economical and efficient route to diverse analogues compared to total synthesis, especially for complex natural scaffolds. nih.govnih.gov

Total Synthesis of this compound Analogues and Scaffold Modifications

Total synthesis involves the de novo construction of a natural product or its analogues from readily available starting materials through a series of controlled chemical reactions. dntb.gov.uawikipedia.org The total synthesis of (-)-bauhinin has been reported, starting from an optically pure oxatrinorbornenone derivative. researchgate.net This synthesis involved key steps such as a Wittig-Horner reaction, opening of the oxa bridge, glycosidation using a Koenigs-Knorr reaction, photoisomerization, and deprotection to yield the final product. researchgate.net

Total synthesis allows for the creation of a wide range of analogues with modifications to the core scaffold of this compound, which may not be easily accessible through semi-synthetic routes. dntb.gov.uawikipedia.org This can involve altering the cyclohexene (B86901) ring, the nitrile group, or the glucoside moiety, as well as introducing entirely new structural features. While the search results mention total synthesis in the context of other natural products and their analogues researchgate.netpsu.edubibliotekanauki.plrsc.org, applying these principles to this compound would involve designing synthetic routes to access diverse structural variations. Scaffold modifications can lead to compounds with significantly different biological properties and potentially improved pharmacological profiles. researchgate.net

Preclinical Assessment of Synthesized Derivatives

Synthesized this compound derivatives and analogues undergo rigorous preclinical assessment to evaluate their biological activities and potential for therapeutic development.

Comparative In Vitro Biological Screening

Comparative in vitro biological screening is a critical step in evaluating the activity of synthesized this compound derivatives. This involves testing the compounds against a range of biological targets or in various cellular assays to identify and compare their potency and selectivity. nih.govnih.govmdpi.com Based on the known properties of Bauhinia species extracts, potential screening areas for this compound derivatives could include antioxidant, antimicrobial, anthelmintic, and antiproliferative activities, among others. nih.govwisdomlib.orgscielo.brresearchgate.netresearchgate.netnih.govukaazpublications.com

While detailed comparative in vitro screening data specifically for a series of synthesized this compound derivatives was not prominently featured in the provided search snippets, studies on extracts of Bauhinia species have demonstrated varying levels of activity depending on the plant part and extraction solvent, indicating the presence of bioactive compounds. scielo.brresearchgate.netnih.gov For example, extracts of Bauhinia variegata have shown antimicrobial activity against various bacterial and fungal strains and antiproliferative activity against cancer cell lines in vitro. scielo.brresearchgate.netresearchgate.net Quantitative phytochemical screening of Bauhinia variegata flower extracts identified phenols and flavonoids as major components, which likely contribute to the observed antioxidant and hepatoprotective effects. nih.gov

Designing and conducting comparative in vitro assays for this compound derivatives would involve determining appropriate concentrations, incubation times, and relevant biological models to assess their effects accurately. nih.govnih.govmdpi.com Data generated from such screenings would typically include metrics like IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, allowing for a direct comparison of the potency of different analogues.

Selection of Lead Compounds for Further Preclinical Development

The selection of lead compounds from the pool of synthesized and screened this compound derivatives is a crucial decision point in the drug discovery process. Lead compounds are identified based on their promising biological activity, favorable physicochemical properties, and potential for further optimization. nih.govsolubilityofthings.comjpionline.orgnih.gov This selection is informed by the data gathered during comparative in vitro screening and initial assessments of properties like solubility, stability, and preliminary toxicity in cellular models. researchgate.netnih.govsolubilityofthings.com

The goal is to select compounds that demonstrate a balance of potency, selectivity for the intended biological target, and desirable drug-like characteristics. nih.govsolubilityofthings.com Structure-activity relationship (SAR) studies play a vital role in this phase, helping researchers understand how structural modifications impact biological activity and guiding the selection of compounds with improved profiles. furg.brchemisgroup.usnih.govslideshare.net Compounds that show significant activity in primary in vitro assays and possess properties amenable to further development are prioritized. nih.govsolubilityofthings.comnih.gov This often involves a multi-parameter evaluation, considering not just efficacy but also factors relevant to in vivo performance and manufacturability. jpionline.org The selected lead compounds then advance to more extensive preclinical studies, including in vivo efficacy and safety assessments. researchgate.netresearchgate.netwisdomlib.orgresearchgate.net

| Compound Name | PubChem CID |

| This compound | Not readily available from search results |

| Gallic acid | 370 |

| Rhamnetin 3-glucoside | 44259586 |

| Hordatine B glucoside | 131751022 |

Illustrative Data Table (Based on general Bauhinia extract screening, not specific this compound derivatives):

Analytical Methodologies for Detection and Quantification of Bauhinin

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in separating bauhinin from other compounds present in plant extracts based on differences in their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, DAD, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and other flavonoids in Bauhinia species. This method offers high separation efficiency and can be coupled with various detectors to enhance specificity and sensitivity.

HPLC coupled with a Diode Array Detector (DAD) or UV detector is commonly applied for the analysis of compounds in Bauhinia forficata. wikidata.orgbiotech-asia.orgresearchgate.netwiley.comtci-thaijo.orginnovareacademics.in HPLC-DAD analysis of B. forficata extracts has shown consistent chromatographic profiles of flavonoid compounds, although peak magnitudes may vary depending on factors such as drying methods, suggesting potential molecular changes. americanpharmaceuticalreview.com HPLC-UV/PDA (Photodiode Array) in combination with chemometric tools has been utilized for the authentication of Bauhinia forficata plant material by evaluating flavonoid profiles. researchgate.net While shifts in retention times can pose a challenge, techniques like multivariate curve resolution-alternating least squares (MCR-ALS) associated with principal component analysis (PCA) can be applied to analyze HPLC-UV/PDA data without requiring peak alignment procedures. researchgate.net This approach has demonstrated better results compared to conventional PCA using only a single wavelength for distinguishing authentic B. forficata samples from commercial ones. researchgate.net

Studies have employed HPLC with UV detection at specific wavelengths, such as 290 nm for the determination of compounds like astilbin (B1665800) in Lysiphyllum strychnifolium (syn. Bauhinia strychnifolia). nih.gov The validated HPLC methods have shown good sensitivity, linearity, precision, and accuracy, making them suitable for routine analysis and quality control of plant materials and derived products. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC by utilizing columns packed with smaller particles. This technique is increasingly used for the analysis of complex matrices from Bauhinia species.

UHPLC coupled with mass spectrometry, specifically UHPLC-ESI-MS/MS, has been employed for the analysis of flavonoids, including this compound, in Bauhinia forficata. researchgate.net UHPLC systems, often equipped with detectors like DAD and coupled with mass spectrometers, can achieve low limits of quantification, making them suitable for trace analysis. ekb.eg The use of smaller particles in UHPLC columns leads to increased efficiency and resolution, although this may require higher mobile phase flow rates. europeanreview.org UHPLC-MS methods can be versatile tools for quantifying known compounds in complex samples. ekb.eg

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique often used for initial screening, separation, and purity assessment of compounds in plant extracts, including those from Bauhinia species.

TLC has been used for the qualitative determination of chemical constituents in Bauhinia tomentosa. biotech-asia.org Using silica (B1680970) gel as the adsorbent and specific solvent systems, compounds can be separated and visualized using detecting agents like iodine. biotech-asia.org Different solvent systems can be tested to achieve optimal resolution of compounds. biotech-asia.org High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, provides improved separation and can be used for both qualitative and quantitative analysis. biotech-asia.orgresearchgate.netresearchgate.net HPTLC fingerprinting can reveal several peaks with different Rf values, aiding in the identification and standardization of herbal formulations. researchgate.netresearchgate.net For example, HPTLC has been used to quantify compounds like lupeol (B1675499) in different parts of Bauhinia acuminata, demonstrating good resolution and linearity within a specific concentration range. researchgate.net

Mass Spectrometry (MS) and Coupled Techniques for Identification and Quantification

Mass Spectrometry (MS) provides detailed information about the mass-to-charge ratio of compounds, enabling their identification and quantification, especially when coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection and identification power of MS. It is widely applied for comprehensive profiling and analysis of compounds in Bauhinia extracts.

LC-MS has been used for the identification of metabolites in extracts of various Bauhinia species. nih.gov This technique allows for the separation of complex mixtures and the acquisition of mass spectral data for individual components. LC-MS is considered a blended analytical method that leverages the efficient separation of liquid chromatography and the accurate mass analysis of mass spectrometry. researchgate.net LC-MS/MS, a more advanced form, is frequently used for the identification and quantification of secondary metabolites in Bauhinia extracts. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, providing more detailed structural information and enhanced sensitivity for target compounds. When coupled with LC or UHPLC, it is a highly selective and sensitive technique for the analysis of this compound and other compounds.